N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets can vary depending on the specific compound and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation . Others have been found to inhibit quorum sensing in bacteria, disrupting their ability to communicate and coordinate behavior .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, COX inhibitors can affect the synthesis of prostaglandins, which are involved in inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to have good bioavailability and can be administered orally .
Result of Action
The result of the action of thiazole derivatives can include reduced inflammation, pain relief, reduced microbial growth, and other effects depending on the specific compound and its targets .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution .
Preparation Methods
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide typically involves the coupling of 2-amino benzothiazoles with substituted benzamides. One common method includes the reaction of 2-amino-6-methylthiobenzothiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Scientific Research Applications
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for drug development.
Comparison with Similar Compounds
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives such as:
2-methylbenzothiazole: Known for its monoamine oxidase inhibition properties, used in the treatment of neurodegenerative disorders.
6-chlorobenzo[d]thiazol-2-yl derivatives: Studied for their anti-inflammatory and analgesic activities.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol:
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-15-17-11-7-6-9(8-13(11)23-15)16-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLFQYLQDWBXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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